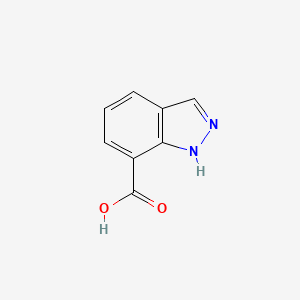

1H-Indazole-7-carboxylic acid

説明

Chemical Classification and Position within Heterocyclic Chemistry

This compound belongs to the indazole family of heterocyclic compounds, which are characterized by a bicyclic ring structure composed of a pyrazole ring fused with a benzene ring. Within the broader classification scheme of nitrogen-containing heterocycles, indazoles occupy a unique position as members of the azoles family, distinguished by their specific arrangement of carbon, hydrogen, and nitrogen atoms in a thermodynamically stable configuration. The compound exists primarily in the 1H-indazole tautomeric form, which is significantly more stable than its 2H-indazole counterpart due to favorable electronic and steric factors.

The structural classification of this compound can be systematically analyzed through multiple chemical frameworks. From a topological perspective, the compound represents a substituted indazole where the carboxylic acid functional group is positioned at the seventh carbon of the indazole ring system. This specific substitution pattern creates unique electronic properties that influence both the compound's reactivity and its potential biological interactions. The presence of the carboxylic acid group introduces additional hydrogen bonding capabilities and modifies the overall polarity of the molecule, distinguishing it from simple indazole derivatives and positioning it as a valuable synthetic intermediate.

Within the context of pharmaceutical chemistry, this compound exemplifies the concept of privileged structures, which are molecular frameworks that appear frequently in bioactive compounds and demonstrate consistent ability to bind to multiple biological targets. The indazole core structure has been identified as particularly important in this regard, with numerous derivatives showing diverse pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties. The addition of the carboxylic acid functionality at the seventh position further enhances the compound's potential for biological activity while providing convenient handles for chemical modification and conjugation reactions.

Table 1: Chemical Classification and Properties of this compound

Historical Development of Indazole Chemistry

The historical development of indazole chemistry can be traced back to the pioneering work of Hermann Emil Louis Fischer, the German chemist who received the Nobel Prize in Chemistry in 1902. Fischer's contributions to organic chemistry were foundational, particularly his work with phenylhydrazine derivatives and their applications in synthesizing complex heterocyclic compounds. In 1883, Fischer successfully synthesized indazole by heating ortho-hydrazine cinnamic acid, establishing the first reliable synthetic route to this important class of heterocyclic compounds. This achievement represented a significant milestone in the development of heterocyclic chemistry and laid the groundwork for subsequent investigations into indazole derivatives and their applications.

Fischer's methodology involved the use of phenylhydrazine, a compound he had discovered and named in 1875 during his work as an independent research student under Adolf von Baeyer. The development of phenylhydrazine chemistry proved to be instrumental in advancing the field of heterocyclic synthesis, as these compounds demonstrated remarkable reactivity with carbonyl compounds to form crystalline derivatives. Fischer's observation that phenylhydrazones, when treated with hydrochloric acid or zinc chloride, yielded indole derivatives provided crucial insights into the relationship between different nitrogen-containing heterocycles and established synthetic pathways that remain relevant to contemporary organic chemistry.

The evolution of indazole chemistry continued throughout the twentieth century as researchers recognized the potential of these compounds in pharmaceutical applications. The identification of indazole derivatives with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, drove continued interest in developing new synthetic methodologies and exploring structure-activity relationships. The emergence of modern pharmaceutical chemistry in the latter half of the twentieth century further accelerated research into indazole derivatives, as medicinal chemists sought to exploit the unique properties of these heterocyclic scaffolds in drug discovery programs.

Contemporary developments in indazole chemistry have been shaped by advances in both synthetic methodology and computational chemistry. Modern synthetic approaches, including palladium-catalyzed cross-coupling reactions and direct carbon-hydrogen functionalization strategies, have expanded the accessible chemical space around indazole cores and enabled the preparation of previously inaccessible derivatives. These methodological advances have been complemented by sophisticated computational tools that allow researchers to predict and optimize the properties of indazole derivatives before synthesis, accelerating the drug discovery process and enabling more rational approaches to pharmaceutical development.

特性

IUPAC Name |

1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCWIQCXHSXMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505281 | |

| Record name | 1H-Indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677304-69-7 | |

| Record name | 1H-Indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Diazotization of ortho-Aminobenzoate Derivatives

A prominent method involves the diazotization reaction of ortho-aminobenzacetamides or ortho-aminobenzacetates, which directly converts these precursors into 1H-indazole-3-carboxylic acid derivatives under mild conditions. This approach is operationally simple, rapid, and yields high purity products with broad substrate scope. The key intermediate is a diazonium salt, which facilitates ring closure to form the indazole nucleus with the carboxylic acid group at the desired position.

Cyclization of Methyl-2-amino-3-methylbenzoate with Nitrosating Agents

Another well-documented synthetic route starts from methyl-2-amino-3-methylbenzoate, which undergoes cyclization via nitrosation and subsequent ring closure to form methyl 1H-indazole-7-carboxylate. The ester intermediate is then hydrolyzed to yield this compound.

- The process involves refluxing methyl-2-amino-3-methylbenzoate with potassium acetate and acetic anhydride in anhydrous toluene under nitrogen.

- Isoamyl nitrite is added gradually to induce nitrosation and cyclization, followed by overnight reflux.

- The methyl ester is isolated and then subjected to hydrolysis with lithium hydroxide in aqueous tetrahydrofuran at reflux for 48 hours.

- Acidification precipitates the target acid with a yield of approximately 45% and melting point 218–222 °C (decomposition).

Catalytic Cyclization via E-Hydrazone Esters

A more recent and innovative approach involves the synthesis of 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis. This method uses simple carboxylic esters converted in situ to α-diazoesters, followed by E-selective reduction to N-H hydrazone esters, which then cyclize to form the indazole core.

- This catalytic process offers advantages such as mild conditions, avoidance of harsh reagents, and applicability to a variety of derivatives.

- The overall yields for 1H-indazole derivatives via this method range from 32% to 42%, with gram-scale synthesis demonstrated.

- This method is particularly useful for preparing derivatives difficult to access by traditional routes and has been applied to synthesize precursors for pharmaceutical candidates.

Industrial and Laboratory Scale Preparation

Industrial Synthesis via Cyclization and Controlled Hydrolysis

Industrial methods often optimize the above synthetic routes for scale-up, focusing on cost-effectiveness, yield, and purity. For example, the cyclization of appropriate precursors such as 2-chlorobenzonitrile with hydrazine hydrate followed by oxidation introduces the carboxylic acid group at the 7-position.

- Reaction conditions are carefully controlled, including temperature, solvent choice, and catalyst use, to maximize yield.

- Purification steps such as crystallization and solvent removal are optimized for large-scale production.

Stepwise Synthesis with Intermediate Isolation

A typical laboratory-scale synthesis involves:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl-2-amino-3-methylbenzoate, KOAc, Ac2O, toluene reflux | Nitrosation and cyclization to methyl ester | ~45 | Requires inert atmosphere |

| 2 | LiOH, THF/H2O reflux | Hydrolysis of methyl ester to carboxylic acid | 45 | Long reflux (48 h) |

| 3 | Acidification with dilute HCl | Precipitation of this compound | - | Product isolated by filtration |

This method balances operational simplicity with moderate yield and purity.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Diazotization of ortho-aminobenzoates | Mild conditions, rapid reaction | High yield, broad substrate scope | Limited to specific substrates |

| Cyclization of methyl-2-amino-3-methylbenzoate | Straightforward, well-established | Moderate yield, accessible reagents | Long hydrolysis time, moderate yield |

| Catalytic cyclization via E-hydrazone esters | Innovative, catalytic, mild | Applicable to diverse derivatives | Requires specialized catalyst |

| Industrial cyclization and oxidation | Scalable, optimized for purity | High purity, cost-effective | Requires process optimization |

Summary of Research Findings

- The diazotization method is efficient for synthesizing 1H-indazole-3-carboxylic acid derivatives but can be adapted for 7-carboxylic acid analogs with appropriate substrates.

- The methyl ester cyclization and hydrolysis route is a classical and reliable method, providing moderate yields and well-characterized products.

- Catalytic methods using single-atom platinum catalysts represent a cutting-edge approach, enabling synthesis under mild conditions with good yields and scalability.

- Industrial processes focus on optimizing these routes for large-scale production, emphasizing cost, yield, and purity.

化学反応の分析

Types of Reactions: 1H-Indazole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions, often resulting in the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring .

科学的研究の応用

Scientific Research Applications

1H-Indazole-7-carboxylic acid is widely utilized in various scientific research applications . Researchers have used it in designing potential anti-inflammatory and anticancer drugs . Its applications span across several fields:

- Pharmaceutical Development: It is a key building block in synthesizing pharmaceuticals, especially anti-inflammatory and anti-cancer drugs . It serves as an intermediate in synthesizing various pharmaceutical agents, acting as the backbone for developing drugs for treating cancer and inflammation .

- Biochemical Research: The compound is used in studies to investigate enzyme inhibition and receptor binding, which helps researchers understand biological pathways and disease mechanisms .

- Agricultural Chemistry: It is explored for its potential in developing new agrochemicals to enhance crop protection and yield .

- Material Science: Due to its unique chemical properties, it is used to create novel materials, including polymers and coatings .

- Analytical Chemistry: this compound is used as a standard in analytical methods, helping to accurately quantify related compounds in various samples .

This compound and its derivatives have been synthesized and characterized for various applications. Research includes the synthesis of indazole derivatives substituted at the N-1 and N-2 positions with side chains of different lengths, which are functionalized with ester or carboxylic acid groups . These compounds are characterized by IR, multinuclear NMR, mass spectrometry, and elemental analysis .

作用機序

The mechanism by which 1H-Indazole-7-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivative of the compound being used .

類似化合物との比較

- 1H-Indazole-5-carboxylic acid

- 1H-Indazole-6-carboxaldehyde

- Methyl 1H-indazole-5-carboxylate

Comparison: 1H-Indazole-7-carboxylic acid is unique due to its specific position of the carboxylic acid group on the indazole ring. This positioning can influence its reactivity and the types of derivatives that can be synthesized. Compared to other similar compounds, it may offer distinct advantages in terms of biological activity and synthetic versatility .

生物活性

1H-Indazole-7-carboxylic acid (CAS No. 677304-69-7) is a heterocyclic compound that has garnered attention in various fields of research, particularly in pharmaceuticals and biochemical studies. This article presents a detailed overview of its biological activities, synthesis, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C₈H₆N₂O₂

- Molecular Weight : 162.15 g/mol

- Melting Point : 229–231 °C

- Appearance : White to yellow crystalline powder

Biological Activities

This compound exhibits a range of biological activities, primarily through its role as an inhibitor of nitric oxide synthases (NOS). This inhibition is significant because NOS plays a crucial role in various physiological processes, including vasodilation and neurotransmission.

Pharmaceutical Applications

The compound is utilized as a building block in the synthesis of several pharmaceuticals, particularly those targeting inflammatory diseases and cancer. Notable applications include:

- Anti-inflammatory Drugs : Its derivatives have been investigated for their potential to reduce inflammation.

- Anticancer Agents : The compound serves as an intermediate in the synthesis of drugs like Niraparib, which is used in cancer treatment.

Biochemical Research

This compound is employed in studies related to enzyme inhibition and receptor binding. For instance, it has been shown to interact with various enzymes involved in metabolic pathways, providing insights into disease mechanisms.

Case Study: Inhibition of Nitric Oxide Synthase

A study highlighted the ability of this compound to inhibit nitric oxide synthase activity, which was measured through various biochemical assays. The findings indicated that the compound could effectively reduce nitric oxide production in vitro, suggesting its potential for therapeutic applications in conditions characterized by excessive nitric oxide levels.

| Study | Findings |

|---|---|

| Inhibition of NOS | Significant reduction in nitric oxide levels in cultured cells |

| Anticancer Activity | Demonstrated dose-dependent cytotoxicity against melanoma cell lines |

Coordination Polymers and Biological Properties

Recent research has explored the formation of coordination polymers using 1H-indazole derivatives. These materials exhibit unique magnetic and luminescent properties and show promise for biomedical applications. For example:

- Cadmium-based Coordination Polymers : These exhibited dose-dependent toxicity towards melanoma cells, highlighting their potential as therapeutic agents.

- Zinc-based Polymers : Displayed luminescence without inherent toxicity, making them suitable for further investigation in drug delivery systems.

Applications Beyond Pharmaceuticals

This compound is not limited to pharmaceutical applications; it also finds utility in:

- Agricultural Chemistry : Research is ongoing into its potential as a component in agrochemicals aimed at enhancing crop protection.

- Material Science : The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings.

Q & A

Q. How can researchers mitigate instability of this compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。